3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a trichloroethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne typically involves the reaction of propargyl alcohol with 2,2,2-trichloroethanol in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trichloroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne involves its reactivity towards nucleophiles and electrophiles. The alkyne group can participate in cycloaddition reactions, while the trichloroethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various bioactive compounds, which can interact with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Propyne: A simple alkyne with a similar triple bond structure.
2,2,2-Trichloroethanol: Shares the trichloroethoxy group.
Propargyl Alcohol: Contains the alkyne and hydroxyl groups.
Uniqueness
3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne is unique due to the combination of its alkyne and trichloroethoxy groups, which confer distinct reactivity and potential applications. This compound’s ability to undergo a variety of chemical reactions makes it a versatile building block in organic synthesis.
Properties
CAS No. |
63370-35-4 |
---|---|
Molecular Formula |
C6H7Cl3O2 |
Molecular Weight |
217.5 g/mol |
IUPAC Name |
3-(2,2,2-trichloroethoxymethoxy)prop-1-yne |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-3-10-5-11-4-6(7,8)9/h1H,3-5H2 |
InChI Key |
IGMWQWDGXNNGOG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCOCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.